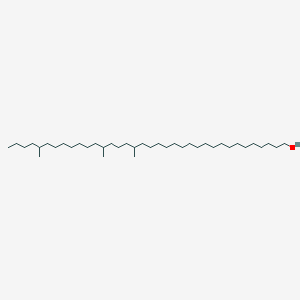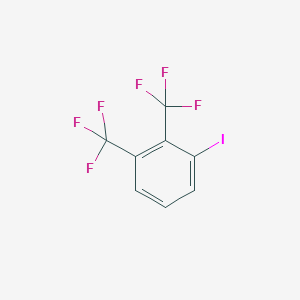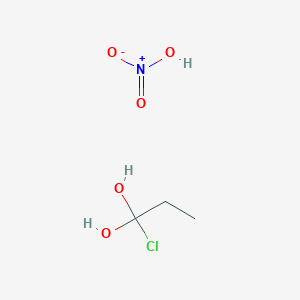![molecular formula C14H22O5 B14293199 {2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate CAS No. 112768-18-0](/img/structure/B14293199.png)
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate: is a fascinating compound with a complex structure. Its IUPAC name is tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . Let’s break down its features:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. These reagents readily transmetalate with palladium complexes, allowing for mild and functional group-tolerant conditions . The specific synthetic steps for this compound would involve boron-based reagents.
Industrial Production: While industrial-scale production methods may vary, the SM coupling route can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: May participate in reduction processes.
Substitution: Reacts with nucleophiles or electrophiles.
Organoboron Reagents: Key players in SM coupling.
Palladium Catalysts: Facilitate carbon–carbon bond formation.
Major Products: The major products depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Functional Group Manipulation: Enables modification of acetyl and cyclopentyl moieties.
Drug Development: Investigated for potential pharmaceutical applications.
Biological Studies: May serve as a probe or substrate in biochemical research.
Fine Chemicals: Valuable in specialty chemical production.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific biological or chemical context. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related structures (such as acetylcitrate derivatives ) could highlight its uniqueness.
Properties
CAS No. |
112768-18-0 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
[2-(3-acetyloxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C14H22O5/c1-9(19-11(3)16)4-5-12-6-14(17)7-13(12)8-18-10(2)15/h9,12-13H,4-8H2,1-3H3 |
InChI Key |
GKNAFXMFAQFKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC(=O)CC1COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)



